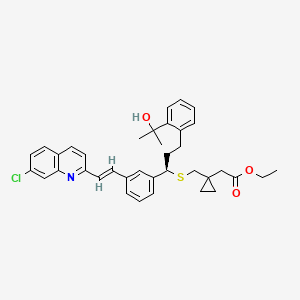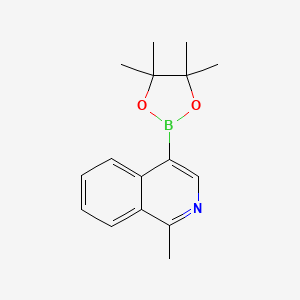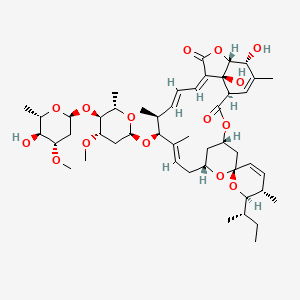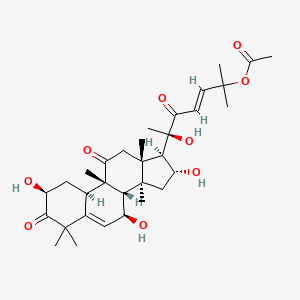![molecular formula C9H9FN2 B13446389 1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
1-(2-Fluoroethyl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoroethyl)-1H-benzo[d]imidazole is a fluorinated derivative of benzimidazole, a class of compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-1H-benzo[d]imidazole typically involves the reaction of benzimidazole with 2-fluoroethyl halides under basic conditions. One common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Fluoroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The fluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Fluoroethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties. It is also used in the development of enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
- 1-(2-Fluoroethyl)-1H-imidazole
- 1-(2-Fluoroethyl)-1H-pyrazole
- 1-(2-Fluoroethyl)-1H-triazole
Comparison: 1-(2-Fluoroethyl)-1H-benzo[d]imidazole is unique due to its benzimidazole core, which provides enhanced stability and biological activity compared to other similar compounds. The presence of the fluoroethyl group further enhances its chemical properties, making it more versatile in various applications .
Propiedades
Fórmula molecular |
C9H9FN2 |
|---|---|
Peso molecular |
164.18 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)benzimidazole |
InChI |
InChI=1S/C9H9FN2/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2 |
Clave InChI |
IEXVSTHZUQADKQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)







amine hydrochloride](/img/structure/B13446376.png)



![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)
